6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one

Medicinal Chemistry Oncology SAR Analysis

A critical MDM2/p53 inhibitor scaffold (NVP-CGM097 analog) and microtubule disruptor precursor. The 6-methoxy substitution is essential for target binding and reproducible synthesis. ≥97% purity ensures reliable multi-step reactions. Ideal for oncology tool compounds and chemical probes.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 889944-89-2
Cat. No. B6358731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one
CAS889944-89-2
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CNC(=O)C2)C=C1
InChIInChI=1S/C10H11NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4H,5-6H2,1H3,(H,11,12)
InChIKeyNYTWDTKDEQPNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one (CAS: 889944-89-2) Procurement and Structural Overview


6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one (CAS: 889944-89-2) is a core heterocyclic scaffold belonging to the dihydroisoquinolinone (DHIQ) class [1]. This compound serves as a versatile synthetic intermediate, most notably in the preparation of potent MDM2/p53 protein-protein interaction inhibitors [2]. Its structure features a partially saturated isoquinolinone ring system with a key methoxy group at the 6-position, providing a specific handle for further functionalization or for modulating the physicochemical properties of downstream drug candidates. Commercially, it is available for research and development purposes from multiple suppliers with a standard purity specification of ≥97% .

Why 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one (CAS: 889944-89-2) Cannot Be Directly Substituted by Other Dihydroisoquinolinones


The procurement of 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one over a generic dihydroisoquinolinone analog is driven by its specific substitution pattern, which is critical for reproducible synthesis and biological activity. The 6-methoxy group is not an arbitrary modification; it is a defined structural feature that influences the scaffold's electronic properties, reactivity, and the ultimate pharmacological profile of derived compounds [1]. For instance, in the development of MDM2 inhibitors like NVP-CGM097, the 6-methoxy substituent is part of a precise pharmacophore that enables high-affinity binding to the target protein [2]. Substituting this compound with an unsubstituted dihydroisoquinolinone or a regioisomer (e.g., 7-methoxy) would lead to a different synthetic intermediate and, consequently, an altered final drug candidate with potentially unpredictable activity, selectivity, and pharmacokinetics. This specific compound is therefore a non-fungible starting material in certain medicinal chemistry programs.

Quantitative Differentiation Evidence for 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one (CAS: 889944-89-2)


Scaffold-Driven Potency Advantage: Dihydroisoquinolinone vs. Tetrahydroisoquinolinone in Antiproliferative Activity

The dihydroisoquinolinone (DHIQ) core, of which 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one is a representative, provides a quantifiable advantage over its more saturated counterpart, the tetrahydroisoquinolinone (THIQ) scaffold. In a direct SAR translation study, DHIQ-based compounds exhibited significantly improved antiproliferative activity. For example, the DHIQ derivative 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one) demonstrated a GI50 of 51 nM in DU-145 prostate cancer cells, and a mean activity of 33 nM across the NCI 60-cell line panel [1]. This level of potency establishes the DHIQ core as a superior starting point for microtubule disruptor development compared to the THIQ core, whose analogous compounds were less potent.

Medicinal Chemistry Oncology SAR Analysis

Specific Scaffold Validation: Dihydroisoquinolinone Core in High-Potency MDM2 Inhibitors

The dihydroisoquinolinone (DHIQ) scaffold is not merely a theoretical construct; it has been validated in the discovery of clinical-stage drug candidates. The compound NVP-CGM097, a dihydroisoquinolinone derivative, is a highly potent and selective MDM2 inhibitor that reached Phase 1 clinical trials [1]. In biochemical assays, NVP-CGM097 inhibits the MDM2-p53 interaction with an IC50 of 1.7 nM [2]. In a broader context, a distinct DHIQ derivative was reported with an IC50 of 2.3 nM against MDM2 in a TR-FRET assay [3]. These sub-nanomolar to low-nanomolar potencies are characteristic of the DHIQ class and highlight the scaffold's unique ability to engage this challenging protein-protein interaction target.

Oncology Protein-Protein Interactions Medicinal Chemistry

Purity Specification: 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one (≥97%) vs. Unspecified or Lower Purity Isomers

Procurement of 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one (CAS: 889944-89-2) is defined by a verifiable purity standard. Commercial suppliers consistently provide this specific compound with a minimum purity of 97%, as measured by HPLC or equivalent analytical methods . This specification is critical because closely related isomers, such as 6-Methoxy-3(2H)-isoquinolinone (CAS: 51463-14-0), which has a different oxidation state and molecular formula (C10H9NO2), or 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22246-12-4), a positional isomer, may be offered without a defined purity grade. Using an unspecified or lower-purity isomer introduces a significant variable in downstream reactions, potentially leading to irreproducible yields, formation of difficult-to-separate side products, and ambiguous biological results.

Chemical Synthesis Quality Control Procurement

Key Application Scenarios for 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one (CAS: 889944-89-2)


Medicinal Chemistry: Synthesis of MDM2/p53 Protein-Protein Interaction Inhibitors

This compound is a validated and critical building block for synthesizing dihydroisoquinolinone-based inhibitors of the MDM2/p53 interaction. The DHIQ core is known to produce highly potent inhibitors, with derivatives like NVP-CGM097 achieving an IC50 of 1.7 nM and advancing to Phase 1 clinical trials [1]. Using 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one as a starting material provides a direct entry into this therapeutically relevant chemical space.

Medicinal Chemistry: Synthesis of Microtubule-Targeting Anticancer Agents

The DHIQ core is a privileged scaffold for developing novel microtubule disruptors. SAR studies have demonstrated that DHIQ-based compounds, such as derivative 16g, exhibit potent antiproliferative activity (GI50 = 51 nM in DU-145 cells) and inhibit tubulin polymerization at a level comparable to the clinical agent combretastatin A-4 [2]. This compound serves as a foundational element for exploring this class of anticancer agents.

Chemical Biology: Development of Novel Chemical Probes for Target Validation

Given the scaffold's proven engagement with high-value oncology targets like MDM2 and tubulin, this compound is an ideal starting point for creating tool compounds or chemical probes. Researchers can functionalize the core to introduce tags (e.g., biotin, fluorophores) or photoaffinity labels to investigate target engagement, cellular localization, and mechanism of action, leveraging the established potency and binding mode of the DHIQ class [1] [2].

Process Chemistry: Robust and Reproducible Multi-Step Synthesis

The availability of 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one with a documented purity of ≥97% makes it a reliable intermediate for multi-step synthetic sequences. This high and consistent purity minimizes the risk of side reactions and simplifies purification, which is essential for scaling up lead compounds or for producing material for detailed in vivo studies, thereby ensuring experimental reproducibility and efficient resource use.

Quote Request

Request a Quote for 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.